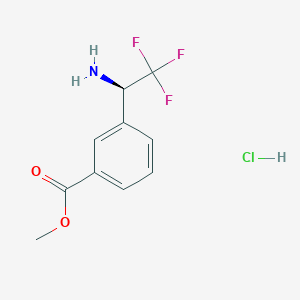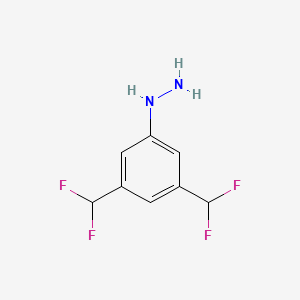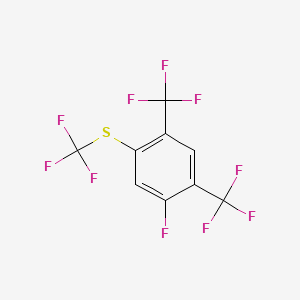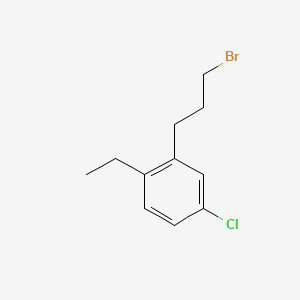
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl chain, a chlorine atom attached to the benzene ring, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene typically involves the bromination of 5-chloro-2-ethylbenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophiles: Sodium amide, thiourea.
Bases: Potassium tert-butoxide for elimination reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Formation of amines or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom on the benzene ring can also influence the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .
相似化合物的比较
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group on the benzene ring.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a chloro-substituted benzene ring.
属性
分子式 |
C11H14BrCl |
|---|---|
分子量 |
261.58 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-4-chloro-1-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
KSBPZEKYONLFHQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)Cl)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


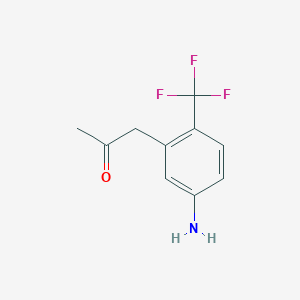
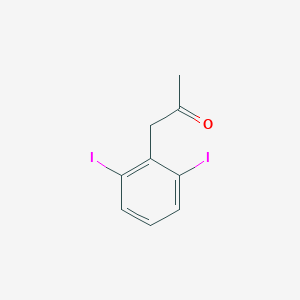
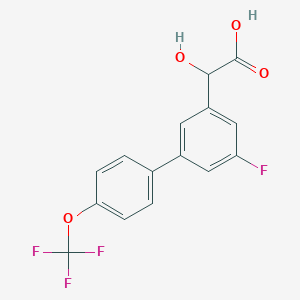
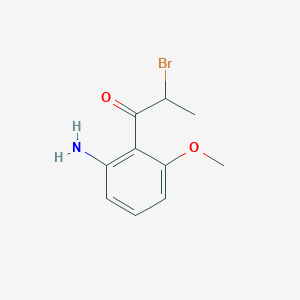
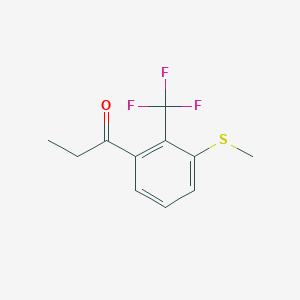
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)

